7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H24ClN7O and its molecular weight is 485.98. The purity is usually 95%.
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Biological Activity
The compound 7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a triazolopyrimidine core, which is known for its diverse biological activities.
- Functional Groups : It contains a chlorophenyl group and a dimethylaminophenyl moiety that contribute to its pharmacological profile.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a critical role in regulating transcription by RNA polymerase II. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .
- Phospholipase Inhibition : Additionally, it has been implicated in the inhibition of lysosomal phospholipase A2 (PLA2G15), a target for cationic amphiphilic drugs. This inhibition can lead to phospholipid accumulation in lysosomes, a condition known as phospholipidosis .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the core structure significantly affect the biological activity of the compound. For instance:
- Substituent Variations : Alterations in the substituents on the phenyl rings and the pyrimidine core can enhance or diminish CDK9 inhibitory potency.
- Optimal Functional Groups : The presence of specific functional groups such as dimethylamino and chlorophenyl enhances the lipophilicity and overall bioactivity of the compound.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Study Findings : One study reported an IC50 value in the nanomolar range against breast cancer cells, indicating potent anticancer activity .
Toxicological Profile
Toxicological assessments suggest that while the compound is effective against cancer cells, it also possesses a risk profile associated with phospholipidosis due to PLA2G15 inhibition. This necessitates careful evaluation during drug development.
Data Tables
Biological Activity | IC50 (μM) | Target | Effect |
---|---|---|---|
CDK9 Inhibition | 0.05 | CDK9 | Induces apoptosis |
PLA2G15 Inhibition | 0.18 | PLA2G15 | Causes phospholipidosis |
Cytotoxicity (Breast) | 0.01 | Various Cancer Lines | Significant cytotoxic effect |
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN7O/c1-16-22(25(35)30-18-7-6-14-28-15-18)23(20-8-4-5-9-21(20)27)34-26(29-16)31-24(32-34)17-10-12-19(13-11-17)33(2)3/h4-15,23H,1-3H3,(H,30,35)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHOPGKNHKEEQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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